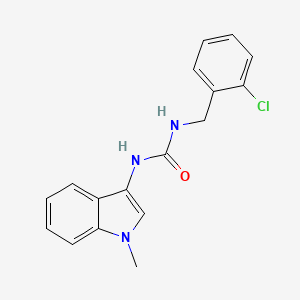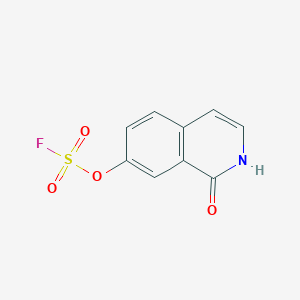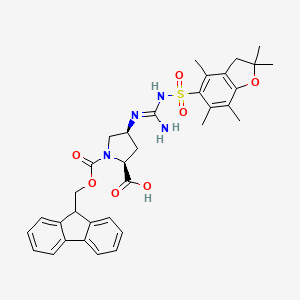
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW-501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. In
Aplicaciones Científicas De Investigación
Anticancer Potential : A study by Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized derivatives of 1-Aryl-3-(2-chloroethyl) ureas, which showed cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988).
Chemical Synthesis and Applications : Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the creation of various chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Papadopoulos, 1984).
Synthesis of Anticancer Drug Intermediates : Zhang, Lai, Feng, and Xu (2019) developed a method to synthesize 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical synthesis (Zhang et al., 2019).
Molecular and Crystal Engineering : Phukan and Baruah (2016) investigated conformational adjustments in urea-based assemblies, providing insights into molecular engineering and crystallography (Phukan & Baruah, 2016).
Urea-Fluoride Interaction Studies : Boiocchi et al. (2004) studied the interaction of ureas with oxoanions, revealing insights into hydrogen bonding and chemical interactions, which are crucial for understanding molecular interactions (Boiocchi et al., 2004).
Low Molecular Weight Hydrogelators : Lloyd and Steed (2011) explored the use of ureas in forming hydrogels, which have applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Plant Biology and Cytokinin Activity : Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds with cytokinin-like activity, playing a role in plant growth and development (Ricci & Bertoletti, 2009).
Synthetic Methodologies and Phosgene Substitutes : Bigi, Maggi, and Sartori (2000) highlighted alternative synthetic methods for ureas, emphasizing environmentally friendly chemistry and safer reagent use (Bigi et al., 2000).
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(13-7-3-5-9-16(13)21)20-17(22)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFYSSCPFVNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)


